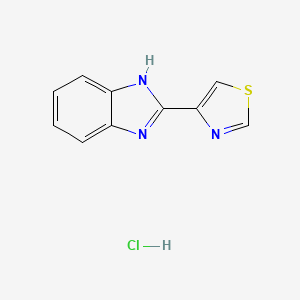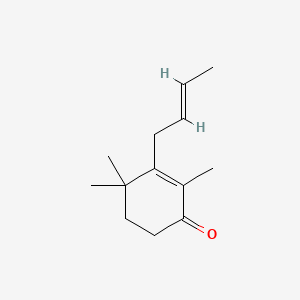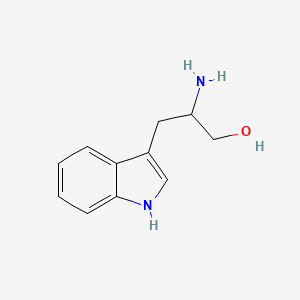
2-アミノ-3-(1H-インドール-3-イル)プロパン-1-オール
概要
説明
Beta-Amino-1H-indole-3-propanol belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular formula of beta-Amino-1H-indole-3-propanol is C11H14N2O . The structure contains an indole moiety with an alkyl chain at the 3-position .
科学的研究の応用
結晶学
この化合物は、結晶学的研究で使用されてきました。 (S)-2-アミノ-3-(1H-インドール-3-イル)プロパン酸アダクト-酢酸-水 (1:1:1)、C11H12N2O2 · CH3COOH · H2Oの結晶構造が研究されました 。これらの研究は、化合物の分子構造と結合に関する貴重な洞察を提供します。
医薬品研究
この化合物は、DrugBankデータベースに記載されています 。これは、医薬品研究における潜在的な用途を示しています。ただし、具体的な用途は検索結果に記載されていません。
阻害剤研究
この化合物は、新規な低分子阻害剤の開発に使用されてきました。 2-アミド-3-(1H-インドール-3-イル)-N-置換プロパンアミド骨格を特徴とする分子が、阻害剤であることが発見されました 。
生物活性化合物研究
2-アミノ-3-(1H-インドール-3-イル)プロパン-1-オールを含むインドール誘導体は、多くの重要な合成医薬品分子に見られます。 これらの化合物は、臨床的および生物学的用途を示し、複数の受容体に高親和性で結合します 。これは、さまざまな治療用途のための新しい誘導体の開発に役立ちます。
作用機序
Target of Action
This compound belongs to the class of organic compounds known as 3-alkylindoles , which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Mode of Action
As a member of the 3-alkylindoles, it likely interacts with its targets in a manner similar to other compounds in this class .
生化学分析
Biochemical Properties
2-amino-3-(1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of amino acids and neurotransmitters . The nature of these interactions often involves the binding of 2-amino-3-(1H-indol-3-yl)propan-1-ol to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways.
Cellular Effects
The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, 2-amino-3-(1H-indol-3-yl)propan-1-ol can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 2-amino-3-(1H-indol-3-yl)propan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of various genes, thereby affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-amino-3-(1H-indol-3-yl)propan-1-ol can maintain its activity over extended periods, although its effects may diminish due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
2-amino-3-(1H-indol-3-yl)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and neurotransmitters . These interactions can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-amino-3-(1H-indol-3-yl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-amino-3-(1H-indol-3-yl)propan-1-ol is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.
特性
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967028 | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-53-4 | |
| Record name | Tryptophanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-amino-1H-indole-3-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



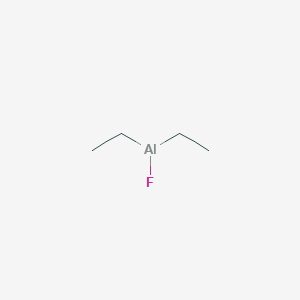
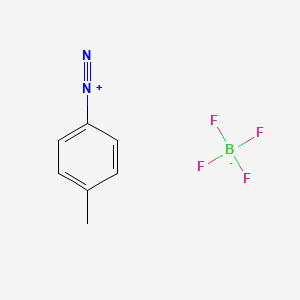
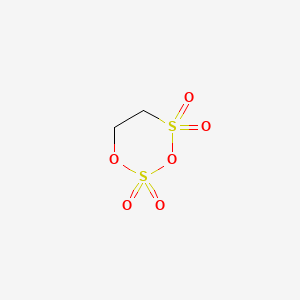
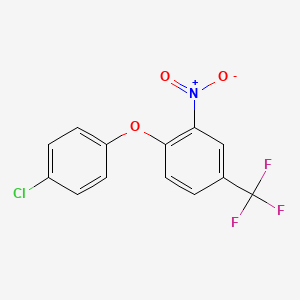
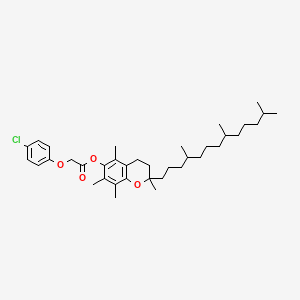
![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)
![Benzenesulfonic acid, 3-[(1,3-dioxobutyl)amino]-4-methoxy-](/img/structure/B1617344.png)
